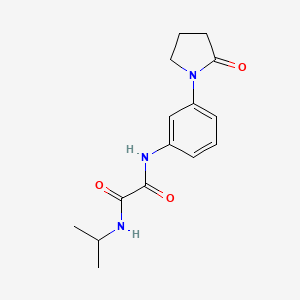

N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a fascinating chemical compound with diverse applications. It exhibits remarkable potential in scientific research, paving the way for innovative studies across various fields. The compound features a pyrrolidinone ring, which is a common structural motif in many biologically active molecules .

Properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10(2)16-14(20)15(21)17-11-5-3-6-12(9-11)18-8-4-7-13(18)19/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQUESGUEFWXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it is used to study the effects of pyrrolidinone derivatives on cellular processes. In medicine, it has potential therapeutic applications due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring plays a crucial role in its biological activity, allowing it to bind to certain proteins and enzymes, thereby modulating their function. This interaction can lead to various physiological effects, depending on the specific target .

Comparison with Similar Compounds

Biological Activity

N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound that has garnered interest for its potential biological activities, particularly in the context of modulating various physiological processes. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring, which is critical for its interaction with biological targets. The compound's IUPAC name and molecular formula are as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-propan-2-yloxamide |

| Molecular Formula | C15H19N3O3 |

| Molecular Weight | 273.33 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound's mechanism involves:

- Binding Affinity : The pyrrolidinone moiety allows the compound to bind effectively to target proteins, modulating their activity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to significant physiological effects, such as anti-inflammatory or neuroprotective actions.

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits notable inhibitory activity against various enzymes, including cholinesterases. For instance:

- Cholinesterase Inhibition : In vitro studies have demonstrated that this compound can effectively inhibit human acetylcholinesterase (hAChE), which is crucial for neurotransmission. The IC50 values observed in these studies suggest moderate inhibitory potency, making it a candidate for further evaluation in neurodegenerative diseases like Alzheimer's.

2. Comparative Analysis with Related Compounds

Comparative studies with similar compounds have highlighted the unique efficacy of this compound. For example:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 0.907 ± 0.011 | Moderate hAChE inhibition |

| Similar Compound A | 1.5 ± 0.05 | Weaker hAChE inhibition |

| Similar Compound B | >5 | Poor hAChE inhibition |

Case Study 1: Neuroprotective Properties

In a study examining neuroprotective agents, this compound was evaluated for its potential to reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. The findings suggested that the compound significantly reduced markers of inflammation and improved cell viability in cultured neurons.

Case Study 2: Alzheimer’s Disease Models

Another study explored the effects of this compound in animal models of Alzheimer's disease. Results indicated that administration of this compound led to a reduction in amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.